molecular formula C7H12N4O2 B13310765 Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate

Cat. No.: B13310765
M. Wt: 184.20 g/mol
InChI Key: FSTFLMODDIQGTM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and high yield. The reaction conditions generally include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a ligand in catalysis

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its biological activity. These interactions can inhibit enzyme activity or modulate the function of proteins involved in various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-amino-3-(1H-1,2,3-triazol-1-yl)butanoate, a derivative of the 1,2,3-triazole family, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

  • Molecular Formula : C7H13ClN4O2
  • Molecular Weight : 220.66 g/mol
  • CAS Number : 1822514-31-7

The compound is characterized by its triazole ring, which is known for conferring various biological activities due to its ability to interact with biological macromolecules.

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:

  • A study evaluated several triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A-375 (melanoma). The results demonstrated that triazole derivatives showed IC50 values ranging from 175 μM to 418 μM, indicating their potential as effective anticancer agents compared to standard drugs like methotrexate .
CompoundCell LineIC50 (μM)Reference
12jA-375323 ± 2.6
12kMCF-7175 ± 3.2

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells and halts cell proliferation.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties:

  • In vitro studies have reported that triazole derivatives exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated significant inhibition zones in disc diffusion assays .

The biological activity of triazole compounds is largely attributed to their structural characteristics:

  • Enzyme Inhibition : Triazoles can act as inhibitors of enzymes critical for cellular processes. For example, they can inhibit thymidylate synthase and other targets involved in nucleic acid metabolism.
  • Interaction with DNA : The ability of triazoles to intercalate into DNA or bind to DNA-associated proteins enhances their potential as anticancer agents.

Synthesis and Evaluation

A notable study synthesized a series of triazole-containing compounds and evaluated their biological activities. Among these, this compound was highlighted for its favorable pharmacological profile:

  • The compounds were synthesized using the "click chemistry" approach which allows for efficient formation of triazoles via azide-alkyne cycloaddition .

Clinical Implications

Given their dual activity against cancer and microbial infections, triazole derivatives are being explored as potential therapeutic agents in clinical settings. Ongoing research aims to optimize these compounds for better efficacy and reduced toxicity.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

methyl 2-amino-3-(triazol-1-yl)butanoate

InChI

InChI=1S/C7H12N4O2/c1-5(6(8)7(12)13-2)11-4-3-9-10-11/h3-6H,8H2,1-2H3

InChI Key

FSTFLMODDIQGTM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)N1C=CN=N1

Origin of Product

United States

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